7-Hydroxycoumarin glucuronide
Overview
Description
7-Hydroxycoumarin glucuronide is a metabolite of 7-ethoxycoumarin and coumarin . It can be used as a standard for the analysis of 7-hydroxycoumarin metabolites . It is useful as a pharmacokinetic standard in in vitro metabolic studies .
Synthesis Analysis
A convenient synthesis of the important metabolite 7-hydroxycoumarin glucuronide is presented, including a first report of the β-imidate 11β, together with new preparations of the iodosugar 6 and α-imidate 11α . Stability data on 11α and 11β are also given, and the importance of carefully controlled hydrolysis in the last step of the preparation of 3 is emphasized .
Chemical Reactions Analysis
In CYP oxidation, a nonfluorescent coumarin is oxidized to corresponding fluorescent 7-hydroxycoumarin (panel A), which can be conjugated to a nonfluorescent glucuronide or sulfate by uridine diphosphate glucuronosyltransferase (UGT) or sulfotransferase (SULT) enzymes, respectively (panel B) .
Scientific Research Applications
Metabolism and Inhibition Studies
7-Hydroxycoumarin glucuronide plays a significant role in the metabolism and inhibition studies of drugs. Van Midwoud et al. (2011) developed an on-line monitoring system for drug metabolism using 7-hydroxycoumarin as a substrate to observe metabolic responses and the inhibitory effects of other substances on its formation (Van Midwoud et al., 2011).
Transport Mediation
Wittgen et al. (2012) discovered that 7-Hydroxycoumarin glucuronide's transport is mediated by the efflux transporters MRP3 and MRP4, which play crucial roles in the excretion of this coumarin metabolite from liver and kidney (Wittgen et al., 2012).
Glucuronidation in Nonclinical Pharmacokinetics
Juvonen et al. (2019) studied the glucuronidation of 7-hydroxycoumarin derivatives in beagle dogs, providing insights into the metabolic pathways in animal models used for evaluating pharmacokinetics of new drug candidates (Juvonen et al., 2019).
Coupled Oxidative-Conjugative Metabolic Pathways
Fisher et al. (2002) investigated the oxidative-conjugative metabolism of 7-ethoxycoumarin, where metabolites like 7-HC glucuronide were identified, illuminating the metabolic pathways in human liver microsomes (Fisher et al., 2002).
Antibody-Based Approaches for Analysis
Egan et al. (2005) developed antibody-based methods for analyzing 7-Hydroxycoumarin and its glucuronide conjugate, providing novel approaches for the analysis of these metabolites (Egan et al., 2005).
Structural Modifications and Glucuronidation
Xia et al. (2015) explored the effects of structural modifications on the glucuronidation of 7-Hydroxycoumarin derivatives, offering guidance for future modifications to improve metabolic stability (Xia et al., 2015).
Anti-Tumor Actions
López-González et al. (2004) studied the anti-tumor actions of 7-Hydroxycoumarin in lung carcinoma cell lines, revealing its potential in inhibiting cell proliferation and inducing apoptosis (López-González et al., 2004).
Selective Estrogen Receptor Down-Regulators
Degorce et al. (2015) investigated 7-hydroxycoumarin as a potential selective estrogen receptor down-regulator, highlighting its therapeutic potential in cancer treatment (Degorce et al., 2015).
Development of Probe Substrates
Juvonen et al. (2018) developed selective, fluorescent substrates based on 7-hydroxycoumarin derivatives for studying UDP-glucuronosyltransferase 1A10, an enzyme crucial in drug metabolism (Juvonen et al., 2018).
Safety And Hazards
For safety, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-oxochromen-7-yl)oxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O9/c16-9-4-2-6-1-3-7(5-8(6)23-9)22-15-12(19)10(17)11(18)13(24-15)14(20)21/h1-5,10-13,15,17-19H,(H,20,21)/t10-,11-,12+,13-,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRYLPCLGPXGILY-DKBOKBLXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)OC3C(C(C(C(O3)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40985266 | |
Record name | 2-Oxo-2H-1-benzopyran-7-yl hexopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40985266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxycoumarin glucuronide | |
CAS RN |
66695-14-5 | |
Record name | 7-Hydroxycoumarin glucuronide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66695-14-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Hydroxycoumarin glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066695145 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Oxo-2H-1-benzopyran-7-yl hexopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40985266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.